5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic Acid
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Overview
Description
5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 133747-74-7 . It has a molecular weight of 247.29 . It is a powder at room temperature .
Synthesis Analysis
A series of new 5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized from the reaction of 2- (5- ( (5-benzoyl-1H-benzo [d] [1,2,3] triazol-1-yl) methyl)-2-thioxo-1,3,4-oxadiazol-3 (2H)-yl) acetohydrazide with aromatic aldehydes and succinic anhydride reaction . The synthesis comprises a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H17NO3/c1-2-3-10-4-6-12(7-5-10)15-9-11(14(17)18)8-13(15)16/h4-7,11H,2-3,8-9H2,1H3,(H,17,18) . The π (C 1 –C 6)→π* (C 4 –C 5), π (C 2 –C 3)→π* (C 1 –C 6), and π (C 4 –C 5)→π* (C 2 –C 3) conjugative interactions in the phenyl ring lead to enormous stabilization energies within the system .Chemical Reactions Analysis
The chemical structures of all the compounds were established by their UV-Vis absorption spectroscopy, IR, 1 H, 13 C NMR and mass spectroscopy .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 247.29 .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core structure in this compound, is a versatile scaffold in medicinal chemistry. It’s used to obtain compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage . The compound’s variations can lead to different biological profiles, which is crucial in the design of new drug candidates.
Proteomics Research
This compound is utilized in proteomics research, where it may serve as a building block for synthesizing peptides or small molecules that interact with proteins. Its unique structure could be key in studying protein-protein interactions, enzyme inhibition, or receptor binding .
ADME/Tox Optimization
The introduction of heteroatomic fragments like the pyrrolidine ring can modify physicochemical parameters, aiding in achieving optimal absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles for drug candidates .
Enantioselective Protein Binding
The different stereoisomers of the pyrrolidine ring can lead to different biological profiles due to the varied binding modes to enantioselective proteins. This is significant in the development of drugs that target specific proteins within the body .
Structure-Activity Relationship (SAR) Studies
SAR studies involving pyrrolidine derivatives can reveal how different substitutions affect the compound’s activity. This is essential for understanding the underlying mechanisms of drug action and for the rational design of new therapeutics .
Quantum Mechanical Studies
The compound’s structure allows for quantum mechanical studies to understand its electronic properties and interactions. This can provide insights into the stability and reactivity of the compound, which are important for predicting its behavior in biological systems .
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, it’s worth noting that a number of 5-oxo-1-phenyl-4- (substituted methyl) pyrrolidine-3-carboxylic acid derivatives bearing pyrrolidine ring and methylamino residues in their structure were synthesized as potential antibacterial drugs .
Safety and Hazards
properties
IUPAC Name |
5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-3-10-4-6-12(7-5-10)15-9-11(14(17)18)8-13(15)16/h4-7,11H,2-3,8-9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAJUGBVJNATGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438267 |
Source
|
Record name | 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic Acid | |
CAS RN |
133747-74-7 |
Source
|
Record name | 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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